1-Butanamine, N-(3-chloropropyl)-, hydrochloride

Overview

Description

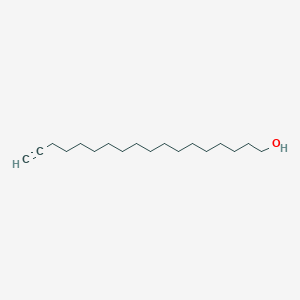

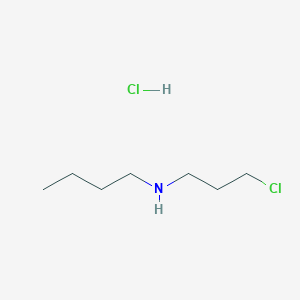

“1-Butanamine, N-(3-chloropropyl)-, hydrochloride”, also known as “N-Butyl-N-(3-chloropropyl)-1-butanamine” or “dibutyl(3-chloropropyl)amine hydrochloride”, is an organic compound with the molecular formula C11H24ClN, HCl . It has a CAS number of 115555-77-6 .

Molecular Structure Analysis

The molecular structure of “1-Butanamine, N-(3-chloropropyl)-, hydrochloride” consists of 11 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The average mass is 205.768 Da and the monoisotopic mass is 205.159729 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Butanamine, N-(3-chloropropyl)-, hydrochloride” are not available in the recent search results. For detailed information, you may refer to its Material Safety Data Sheet (MSDS) or contact the supplier .Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been synthesized and characterized through various analytical techniques such as elemental analysis, infrared, and NMR spectroscopy. Its structure was confirmed through single-crystal X-ray diffraction. This compound plays a crucial role in synthetic chemistry and material science (Dimitrijević et al., 2013).

Role in Drug Synthesis

- The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it's used in the preparation of dronedarone hydrochloride, a medication for atrial fibrillation. The synthesis process emphasizes practicality for industrial application, highlighting its importance in pharmaceutical manufacturing (Shuan, 2013).

Utility in Continuous Flow Chemistry

- It acts as a precursor to pharmaceutically active compounds, such as HIV protease inhibitors. Transitioning from traditional batch processes to continuous flow systems in its production showcases the compound's importance in modern, efficient pharmaceutical manufacturing (Pollet et al., 2009).

Enabling Chemical Synthesis Processes

- The compound is instrumental in various chemical synthesis processes, such as the preparation of octakis(3-chloropropyl)octasilsesquioxane. Its involvement in such syntheses indicates its utility in creating complex molecules and materials (Marciniec et al., 2008).

Safety And Hazards

According to the Safety Data Sheet, “1-Butanamine, N-(3-chloropropyl)-, hydrochloride” may cause an allergic skin reaction and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection . In case of skin irritation or rash, or if eye irritation persists, get medical advice/attention .

properties

IUPAC Name |

N-(3-chloropropyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClN.ClH/c1-2-3-6-9-7-4-5-8;/h9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDMBNQAENCTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519547 | |

| Record name | N-(3-Chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanamine, N-(3-chloropropyl)-, hydrochloride | |

CAS RN |

88090-11-3 | |

| Record name | N-(3-Chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)